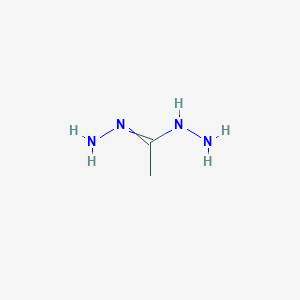
Ethanehydrazonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanehydrazonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanehydrazonohydrazide can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity. Industrial production methods are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethanehydrazonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized hydrazones .
Scientific Research Applications
Ethanehydrazonohydrazide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for developing new therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethanehydrazonohydrazide involves its interaction with specific molecular targets. In biological systems, it can interfere with cellular processes by binding to enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethanehydrazonohydrazide can be compared with other hydrazone derivatives, such as:
Phenylhydrazonohydrazide: Known for its use in organic synthesis and medicinal chemistry.
Benzylhydrazonohydrazide: Studied for its potential antimicrobial properties.
Methylhydrazonohydrazide: Used in the synthesis of various heterocyclic compounds.
This compound stands out due to its unique combination of chemical reactivity and potential applications across multiple fields. Its versatility makes it a valuable compound for ongoing research and industrial applications.
Properties
CAS No. |
74753-06-3 |
|---|---|
Molecular Formula |
C2H8N4 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N,N'-diaminoethanimidamide |
InChI |
InChI=1S/C2H8N4/c1-2(5-3)6-4/h3-4H2,1H3,(H,5,6) |
InChI Key |
HTAKLAKDSQCGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















